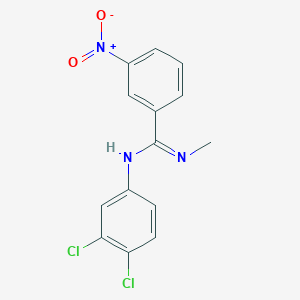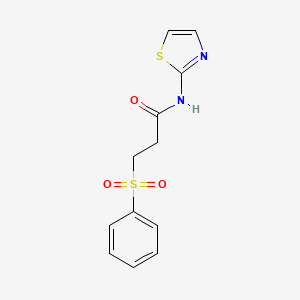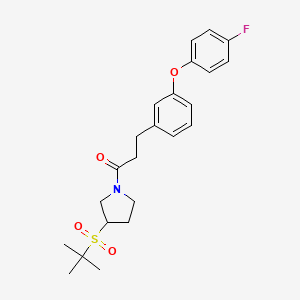
N-(3,4-diclorofenil)-N'-metil-3-nitrobencenocarboximida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide (DCMN) is a synthetic compound that has been used in a variety of scientific research applications. It is a nitrobenzenecarboximidamide derivative with two chlorobenzenes and a methyl group attached to the nitrobenzenecarboximidamide moiety. DCMN is a versatile compound with a wide range of applications in fields such as pharmacology, biochemistry, and toxicology.
Aplicaciones Científicas De Investigación
Agente Antimicrobiano
Triclocarbán [N-(4-clorofenil)-N-(3,4-diclorofenil) urea] (TCC), un compuesto similar al , es un agente antimicrobiano utilizado en una variedad de productos de consumo . Comúnmente se libera en aguas residuales domésticas y, durante el tratamiento, se sabe que se acumula en biosólidos .
Estudio de Impacto Ambiental
El compuesto ha sido estudiado por su destino a largo plazo en suelos tratados con biosólidos . El estudio encontró que los residuos de TCC en el suelo permanecieron años después de la aplicación de biosólidos . Los dos parámetros más importantes que controlan las concentraciones de TCC en la capa superior del suelo fueron la tasa de aplicación de biosólidos y el período transcurrido desde la última aplicación .
Síntesis Química
El compuesto se ha utilizado en síntesis química . Por ejemplo, una mezcla de éster etílico del ácido N-(3,4-diclorofenil)metil oxámico se agitó a temperatura ambiente durante la noche bajo N2 .
Mecanismo De Acción
Target of Action
The primary target of N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide, also known as DCMU or Diuron, is the photosystem II in plants . This system plays a crucial role in photosynthesis, a process that converts light energy into chemical energy, which is essential for plant growth and development .
Mode of Action
DCMU acts as a specific and sensitive inhibitor of photosynthesis . It blocks the Q_B plastoquinone binding site of photosystem II, preventing the electron flow from photosystem II to plastoquinone . This interruption in the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy .
Biochemical Pathways
The inhibition of photosystem II by DCMU affects the photosynthetic electron transport chain . This chain is a series of protein complexes and lipid-soluble carriers embedded in the thylakoid membrane of chloroplasts. It facilitates the transfer of electrons from water to NADP+, a process coupled with the translocation of protons across the membrane. This creates a proton gradient that drives ATP synthesis .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DCMU is limited. It’s known that dcmu can be analyzed using reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . More research is needed to fully understand the pharmacokinetics of DCMU.
Result of Action
The inhibition of photosynthesis by DCMU leads to a decrease in ATP production in plants . ATP, or adenosine triphosphate, is the main energy currency in living organisms.
Análisis Bioquímico
Cellular Effects
It’s possible that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide may vary with different dosages in animal models . Studies could include observations of any threshold effects, as well as any toxic or adverse effects at high doses.
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c1-17-14(9-3-2-4-11(7-9)19(20)21)18-10-5-6-12(15)13(16)8-10/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCVGZAWVKIKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2486222.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2486223.png)


![(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2486227.png)

![N-isobutyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2486231.png)
![4-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2486232.png)

![N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2486236.png)


![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486241.png)
